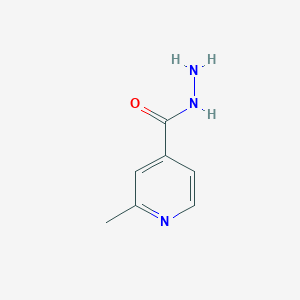

2-Methylisonicotinic acid hydrazide

Description

Historical Trajectory of Isonicotinic Acid Hydrazide Derivatives in Chemical and Biological Research

The story of isonicotinic acid hydrazide derivatives is fundamentally linked to the discovery of isoniazid (B1672263) (isonicotinic acid hydrazide, INH), a cornerstone in the history of medicinal chemistry. Although first synthesized in 1912 by researchers in Prague, its profound biological activity remained undiscovered for decades. wikipedia.org In the 1940s and early 1950s, independent research efforts at Bayer, Hoffmann-La Roche, and Squibb converged on the potent antitubercular properties of INH. wikipedia.orgnih.gov This discovery was a watershed moment, establishing INH as a first-line treatment for tuberculosis and catalyzing a vast field of research into its derivatives. nih.govmdpi.com

The initial success of isoniazid prompted extensive investigations into modifying its structure to enhance efficacy, broaden its spectrum of activity, and understand its mechanism of action. nih.govresearchgate.net Scientists began synthesizing a multitude of derivatives by substituting different groups on the pyridine (B92270) ring and by condensing the hydrazide moiety with various aldehydes and ketones to form hydrazones. hygeiajournal.comnih.gov This exploration led to the development of compounds with a wide range of pharmacological activities, including antimicrobial, antifungal, antiviral, anti-inflammatory, and anticonvulsant properties. mdpi.commdpi.comnih.gov The historical development from the simple INH molecule to a diverse library of analogues demonstrates a classic paradigm in medicinal chemistry: using a lead compound as a scaffold for generating new chemical entities with tailored biological functions. nih.govresearchgate.net

Significance of the Hydrazide Moiety in Chemical Biology and Organic Synthesis

The hydrazide functional group, -C(=O)NHNH₂, is a versatile and highly significant moiety in both organic synthesis and chemical biology. Its unique chemical reactivity makes it an invaluable building block, or synthon, for constructing complex molecules, particularly heterocyclic compounds like pyrazoles, oxadiazoles, and triazoles. mdpi.comnih.gov The presence of both nucleophilic nitrogen atoms and an electrophilic carbonyl carbon allows for a variety of chemical transformations. mdpi.comresearchgate.net

A key reaction of the hydrazide group is its condensation with aldehydes and ketones to form stable hydrazone linkages (-C=N-NH-C=O). wikipedia.org This reaction is fundamental in bioconjugation chemistry, where it is used to link molecules together under mild conditions. wikipedia.orgoup.com For instance, hydrazone-based coupling is employed to attach drugs to antibodies, creating antibody-drug conjugates (ADCs). These bonds are designed to be stable in the bloodstream but cleavable in the acidic environment inside target cells, ensuring specific drug release. wikipedia.org

In chemical biology, the hydrazide group's ability to coordinate with metal ions is also of great interest. mdpi.com Furthermore, the hydrazide structure is a common feature in many biologically active compounds, contributing to their ability to interact with biological targets through hydrogen bonding and other non-covalent interactions. nih.govacs.org Its reactivity, stability, and prevalence in bioactive molecules underscore the hydrazide moiety's central role in the design and synthesis of functional chemical tools and therapeutic agents. rsc.org

Overview of Research Directions for 2-Methylisonicotinic Acid Hydrazide and Its Analogues

While direct and extensive research specifically on this compound is limited in published literature, the research directions for this compound and its close analogues can be inferred from studies on related nicotinic and isonicotinic acid derivatives. The primary focus of this research is the synthesis of novel derivatives and the evaluation of their biological activities, driven by the enduring success of the parent isoniazid scaffold.

Research into analogues, such as 2-methyl-nicotinic acid hydrazides, investigates how substitutions on the pyridine ring influence biological outcomes. For example, studies on 6-aryl-2-methylnicotinohydrazides have explored their potential as antimycobacterial agents. mdpi.comnih.gov The synthesis of these compounds typically involves a multi-step process starting from the heterocyclocondensation to form the substituted pyridine ring, followed by hydrazinolysis of the corresponding ester to yield the hydrazide. mdpi.com These hydrazides then serve as platforms for creating more complex molecules, such as hydrazones, by reacting them with various aldehydes and ketones, including functionalized isatins. mdpi.comnih.gov

A significant research trajectory involves establishing Structure-Activity Relationships (SAR). By systematically altering the substituents, chemists aim to identify which chemical features enhance biological activity. For instance, research has shown that introducing lipophilic groups can be a crucial factor in the antimycobacterial activity of certain nicotinic acid hydrazide derivatives. mdpi.comnih.gov Another area of investigation is the synthesis of derivatives with other functionalities, such as nitro groups, to explore their impact on the compound's properties and potential applications in different biological contexts. mdpi.comnih.gov The table below summarizes research findings on analogues closely related to this compound, highlighting the focus on developing new antimicrobial agents.

| Compound Class | Synthesis Method | Key Findings | Reference |

| 6-Aryl-2-methylnicotinohydrazides | One-pot three-component reaction followed by hydrazinolysis. | Serve as intermediates for more complex hydrazones. The parent hydrazides show some antimycobacterial activity. | mdpi.com |

| N'-(oxoindolin-3-ylidene)-6-aryl-2-methylnicotinohydrazides | Condensation of 6-aryl-2-methylnicotinohydrazides with isatin (B1672199) derivatives. | Showed significantly enhanced activity against M. tuberculosis compared to the parent hydrazide. Lipophilicity was identified as a key factor for activity. | mdpi.comnih.gov |

| 2-Methyl-5-nitro-6-phenylnicotinohydrazide-based Hydrazones | Conversion of the corresponding ethyl ester with hydrazine (B178648) hydrate (B1144303), followed by condensation with aldehydes. | The parent hydrazide showed some activity against B. cereus and P. carotovorum. The hydrazone derivatives were studied for antibacterial and antifungal properties. | mdpi.comnih.gov |

| 3-Methylisonicotinic acid hydrazide | Prepared from 3-methylisonicotinic acid and hydrazine hydrate using a coupling agent. | Exhibited moderate activity against drug-susceptible and drug-resistant M. tuberculosis strains. | nih.gov |

These research avenues indicate that the primary interest in this compound and its analogues lies in the field of medicinal chemistry, particularly in the search for new anti-infective agents. Future work will likely continue to focus on the synthesis of novel derivatives, extensive biological screening, and computational studies to predict their activity and properties.

Structure

3D Structure

Properties

IUPAC Name |

2-methylpyridine-4-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O/c1-5-4-6(2-3-9-5)7(11)10-8/h2-4H,8H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHPATTUCUMRIEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=C1)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00314073 | |

| Record name | 2-Methylisonicotinic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00314073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3758-59-6 | |

| Record name | NSC280609 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=280609 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methylisonicotinic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00314073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

General Synthetic Approaches to 2-Methylisonicotinic Acid Hydrazide

The synthesis of this compound is a multi-step process that begins with a suitable pyridine (B92270) precursor. The most common pathway involves the preparation of 2-methylisonicotinic acid, followed by its conversion to the corresponding hydrazide.

The key precursor, 2-methylisonicotinic acid , is typically synthesized from 2,4-dimethylpyridine (also known as 2,4-lutidine). wikipedia.orgwikipedia.org This transformation requires the selective oxidation of the methyl group at the 4-position of the pyridine ring, while leaving the methyl group at the 2-position intact. This selectivity can be achieved using various oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or nitric acid, under carefully controlled conditions to prevent over-oxidation to pyridine-2,4-dicarboxylic acid or oxidation of the more reactive 2-methyl group. acs.orggoogle.com

Once the acid is obtained, the synthesis proceeds via two primary steps:

Esterification: The 2-methylisonicotinic acid is converted into an ester, typically ethyl 2-methylisonicotinate , through Fischer esterification. This reaction involves refluxing the acid with an excess of an alcohol, such as ethanol (B145695), in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄). cymitquimica.com3wpharm.com

Hydrazinolysis: The resulting ester is then reacted with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O). google.com In this nucleophilic acyl substitution reaction, the hydrazino group displaces the alkoxy group of the ester to form the stable this compound. The reaction is typically carried out by refluxing the ester with an excess of hydrazine hydrate in an alcoholic solvent like ethanol or isopropanol. 3wpharm.comorgsyn.org The final product is often obtained as a crystalline solid upon cooling and can be purified by recrystallization.

Derivatization Strategies of the Hydrazide Functional Group

The hydrazide functional group (-CONHNH₂) is a versatile handle for a multitude of chemical transformations, enabling the synthesis of a large library of derivatives.

One of the most common derivatizations of this compound is its condensation with various aldehydes and ketones to form N'-acylidenehydrazides, commonly known as hydrazones. This reaction involves the nucleophilic attack of the terminal amino group (-NH₂) of the hydrazide onto the electrophilic carbonyl carbon of the aldehyde or ketone, followed by the elimination of a water molecule to form a carbon-nitrogen double bond (C=N), also known as an azomethine or imine group. chemdad.com

The reaction is generally carried out by refluxing equimolar amounts of the hydrazide and the carbonyl compound in a suitable solvent, such as ethanol. Often, a few drops of a catalyst like glacial acetic acid are added to facilitate the dehydration step. 3wpharm.com

Table 1: Examples of Hydrazone Synthesis from Substituted Nicotinohydrazides

| Reactant 1 | Reactant 2 (Aldehyde) | Solvent | Conditions | Resulting Hydrazone | Ref |

|---|---|---|---|---|---|

| 2-Methyl-5-nitro-6-phenylnicotinohydrazide | 4-Fluorobenzaldehyde | Ethanol | Stirring, 60-70°C, 6h | N'-(4-Fluorobenzylidene)-2-methyl-5-nitro-6-phenylnicotinohydrazide | 3wpharm.com |

| 2-Methyl-5-nitro-6-phenylnicotinohydrazide | 4-Nitrobenzaldehyde | Ethanol | Stirring, 60-70°C, 6h | 2-Methyl-N'-(4-nitrobenzylidene)-5-nitro-6-phenylnicotinohydrazide | 3wpharm.com |

| 2-Methyl-5-nitro-6-phenylnicotinohydrazide | 4-(Dimethylamino)benzaldehyde | Ethanol | Stirring, 60-70°C, 6h | N'-(4-(Dimethylamino)benzylidene)-2-methyl-5-nitro-6-phenylnicotinohydrazide | 3wpharm.com |

The hydrazones described in the previous section are a specific class of Schiff bases. The term "Schiff base" broadly refers to a compound containing a carbon-nitrogen double bond where the nitrogen atom is connected to an aryl or alkyl group, but not hydrogen. The products of the reaction between hydrazides and aldehydes or ketones fit this definition and are characterized by the iminohydrazide or, more specifically, the N-acylhydrazone substructure (R-C(=O)NHN=CR'R''). chemdad.comresearchgate.net

Beyond simple condensation, the hydrazide moiety can be further functionalized. A key class of derivatives is the thiosemicarbazides (N-thiocarbamoyl hydrazides). These are synthesized by reacting this compound with various alkyl or aryl isothiocyanates (R-N=C=S). The reaction proceeds via the nucleophilic addition of the terminal nitrogen of the hydrazide to the electrophilic carbon of the isothiocyanate. These thiosemicarbazide (B42300) derivatives are not only important final compounds but also crucial intermediates for synthesizing various heterocyclic systems. chemsynthesis.com

The derivatives of this compound serve as excellent precursors for annulation (ring-forming) reactions to construct various five-membered heterocyclic rings.

1,3-Thiazolidin-4-ones: These heterocyclic derivatives can be synthesized from the hydrazones of this compound. The hydrazone is subjected to a cyclocondensation reaction with a mercaptoalkanoic acid, most commonly thioglycolic acid (HSCH₂COOH). In this reaction, the thiol group adds across the C=N bond of the hydrazone, followed by an intramolecular cyclization via condensation between the nitrogen atom and the carboxylic acid group, leading to the formation of the 1,3-thiazolidin-4-one ring. cymitquimica.comnih.gov

Triazoles: The 1,2,4-triazole (B32235) ring system can be synthesized from this compound through several routes.

From Thiosemicarbazides: The N'-substituted thiosemicarbazides (prepared as described in 2.2.3) can be cyclized under basic conditions. Refluxing the thiosemicarbazide with an aqueous solution of sodium hydroxide (B78521) results in intramolecular cyclization and elimination of water to yield a 1,2,4-triazole-3-thiol derivative.

From Carbon Disulfide: A common and efficient method involves reacting the starting hydrazide with carbon disulfide (CS₂) in the presence of a base like potassium hydroxide (KOH) to form a potassium dithiocarbazinate salt. This intermediate is then treated with hydrazine hydrate and heated, which leads to the formation of a 4-amino-5-mercapto-1,2,4-triazole ring.

Modifications of the Pyridine Ring System

The pyridine ring of this compound can also be chemically modified, although it is generally less reactive towards electrophiles than benzene.

Electrophilic Aromatic Substitution: The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom, which deactivates the ring towards electrophilic attack. google.com Reactions like nitration, halogenation, and sulfonation require harsh conditions. The regiochemical outcome is controlled by the existing substituents. The C-2 methyl group is an activating, ortho- and para-directing group, while the C-4 acylhydrazide group is a deactivating, meta-directing group. Considering the deactivating nature of the ring nitrogen itself, electrophilic attack is strongly disfavored at the C-2, C-4, and C-6 positions. Therefore, substitution is most likely to occur at the C-3 or C-5 positions. google.com

N-Oxidation: A more common modification of the pyridine ring is oxidation at the nitrogen atom to form a This compound N-oxide . This transformation is typically achieved using oxidizing agents such as hydrogen peroxide in acetic acid (H₂O₂/CH₃COOH) or meta-chloroperoxybenzoic acid (mCPBA). The resulting N-oxide has significantly different electronic properties. The N-O bond can donate electron density back into the ring, particularly at the 2- and 4-positions, altering its reactivity profile for subsequent reactions. google.com

Halogenation and Alkyl Substitution

The introduction of halogen atoms and alkyl groups to the pyridine ring of 2-methylisonicotinic acid derivatives can significantly alter their chemical properties and reactivity. For instance, the synthesis of 2-chloro-6-methyl-isonicotinic acid hydrazide has been documented, highlighting a method for halogenating the pyridine core. nih.gov

Further research has demonstrated the synthesis of various 6-aryl-2-methylnicotinohydrazides. nih.gov These synthetic pathways often involve multi-step processes, starting from precursor molecules that are then modified to introduce the desired aryl or other substituent groups. The strategic placement of these groups is crucial for the subsequent chemical transformations and applications of the final compounds.

Introduction of Fused Ring Systems

The creation of fused ring systems from hydrazide precursors is a common strategy to generate complex heterocyclic structures. These reactions often involve cyclization processes where the hydrazide moiety acts as a key reactive component. For example, hydrazides can be reacted with various electrophiles to form fused heterocyclic systems like pyrazoles or oxadiazoles. researchgate.net Research has shown that the reaction of hydrazides with reagents like 4-alkoxy-1,1,1-trifluoroalk-3-en-2-ones can lead to the regioselective formation of pyrazolinyl-pyridinohydrazones. researchgate.net

The synthesis of fused-ring systems can also be achieved through multicomponent reactions. One-pot, three-component reactions have been successfully employed for the synthesis of thiazine-dicarboxylates and thiazole-pyrimidines from related starting materials. mdpi.com These methods are efficient and allow for the construction of complex molecular architectures in a single step. mdpi.com The development of synthetic routes to various tricyclic and tetracyclic ring systems fused with hydantoin, piperazinedione, and benzodiazepinedione has also been reported, starting from proline derivatives. nih.gov These complex structures are often built upon a core scaffold, which can be derived from or related to hydrazide-containing molecules. nih.gov

Furthermore, inverse electron-demand Diels-Alder reactions involving ortho-quinone methides have been explored to create fused-ring flavonoid systems. rsc.org While not directly starting from this compound, this methodology showcases a powerful technique for constructing fused rings that could potentially be adapted for hydrazide derivatives. The synthesis of complex heptacyclic pyrrolidines through 1,3-dipolar cycloaddition reactions also highlights the diverse strategies available for building intricate fused-ring structures. thieme.de

Exploration of Coupling Agents and Reaction Conditions in Synthesis

The synthesis of hydrazides from carboxylic acids often necessitates the use of coupling agents to facilitate the reaction. A mild and effective procedure for preparing protected peptide hydrazides involves the use of dicyclohexylcarbodiimide (B1669883) (DCC) and 1-hydroxybenzotriazole (B26582) (HOBt) as coupling agents. nih.gov This method allows for the direct reaction of carboxylic acids with hydrazine, avoiding harsh conditions and side reactions. nih.gov

Alternative methods for hydrazide synthesis include the use of titanium or zirconium-based catalysts. google.com A process for producing nicotinic acid hydrazides by condensing a nicotinic carboxylic acid with hydrazine in the presence of a catalyst with the general formula M(OR)n, where M is titanium or zirconium, has been developed. google.com

The reaction conditions, such as solvent and temperature, also play a crucial role in the efficiency of hydrazide synthesis. For instance, the synthesis of isonicotinic acid hydrazide can be achieved by refluxing isonicotinamide (B137802) with hydrazine hydrate in a C1 to C3 alcohol. google.com The reaction temperature is typically maintained between 100 and 120°C. google.com Another patented process involves heating a mixture of isonicotinic acid and hydrazine with a lower alkanol solvent and a water-entraining aromatic hydrocarbon diluent at temperatures ranging from 110 to 170°C. google.com

Continuous flow synthesis has emerged as a scalable and safe alternative to traditional batch processes for producing acid hydrazides. osti.gov This methodology allows for better control over reaction parameters and can significantly reduce reaction times. osti.gov

Green Chemistry Approaches in Hydrazide Synthesis

In recent years, there has been a significant shift towards the development of environmentally friendly synthetic methods. Green chemistry principles, such as the use of safer solvents, reduced energy consumption, and high atom economy, are increasingly being applied to hydrazide synthesis. chemmethod.com

Microwave-assisted synthesis has been shown to be a rapid and efficient method for preparing hydrazide derivatives. chemmethod.comresearchgate.net This technique often leads to shorter reaction times, higher yields, and is considered a more environmentally benign approach compared to conventional heating methods. chemmethod.comresearchgate.net For example, the synthesis of 4-hydroxybenzoic acid hydrazide derivatives has been successfully achieved using microwave irradiation with water as a solvent, eliminating the need for volatile organic solvents. chemmethod.com

Solvent-free mechanical grinding is another green synthetic technique that has been employed for the synthesis of hydrazide derivatives. mdpi.com This method is not only environmentally friendly but also cost-effective and can lead to high yields in short reaction times. mdpi.com The use of organocatalysts, such as L-proline, in these solvent-free reactions further enhances their green credentials. mdpi.com

The following table summarizes some of the reaction conditions and yields for different synthetic approaches to hydrazides, highlighting the advantages of greener methods.

| Synthetic Method | Coupling Agent/Catalyst | Solvent | Reaction Time | Yield (%) | Reference |

| Conventional Heating | None | Ethanol | 3-7 hours | - | chemmethod.com |

| Microwave Irradiation | None | Water | 3 minutes | 93% | chemmethod.com |

| Conventional Heating | None | - | 6-9 hours | 59-77% | researchgate.net |

| Microwave Irradiation | None | None (solvent-free) | 60-200 seconds | 81-90% | researchgate.net |

| Coupling Agent Method | DCC/HOBt | - | - | - | nih.gov |

| Catalytic Method | M(OR)n (M=Ti, Zr) | Alcohol | - | - | google.com |

| Mechanical Grinding | L-proline | None (solvent-free) | - | High | mdpi.com |

Spectroscopic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the precise arrangement of atoms in a molecule. For 2-Methylisonicotinic acid hydrazide, a combination of ¹H NMR, ¹³C NMR, and 2D NMR techniques would provide a complete structural assignment.

Proton (¹H) NMR Analysis

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the methyl group, the pyridine (B92270) ring, and the hydrazide moiety.

Pyridine Protons (H-3, H-5, H-6): The pyridine ring features three aromatic protons. The proton at position 6 (H-6), being adjacent to the nitrogen atom, would appear most downfield, likely as a doublet. The protons at positions 3 and 5 (H-3, H-5) would also present as distinct signals, likely doublets or singlets depending on coupling interactions. Based on data for 4-methylpyridine, the protons adjacent to the nitrogen (H-2, H-6) typically appear around 8.4-8.5 ppm, while the other ring protons (H-3, H-5) are found further upfield around 7.1-7.3 ppm. uci.edu

Methyl Protons (-CH₃): The three protons of the methyl group at position 2 would give rise to a sharp singlet, expected to appear in the upfield region, typically around 2.3-2.6 ppm. uci.edu

Hydrazide Protons (-CONHNH₂): The hydrazide group contains two types of protons: one attached to the carbonyl-adjacent nitrogen (-NH) and two on the terminal nitrogen (-NH₂). These protons are exchangeable with deuterium (B1214612) and their signals can be broad. The -NH proton is anticipated to appear as a singlet at a significantly downfield chemical shift (potentially > 9.0 ppm), while the -NH₂ protons would likely produce a broader singlet at a more moderate chemical shift. In related nicotinic acid hydrazide derivatives, the NH proton signal has been observed in the range of δ 11.80–12.05 ppm. mdpi.com

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H-6 | ~8.5 | d |

| H-3, H-5 | ~7.2-7.4 | d, s |

| -NH | > 9.0 | s (broad) |

| -NH₂ | Variable | s (broad) |

Carbon-13 (¹³C) NMR Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, seven distinct carbon signals are expected.

Carbonyl Carbon (C=O): The carbonyl carbon of the hydrazide group is the most deshielded, with a predicted chemical shift in the range of 160-170 ppm. In similar hydrazide structures, this peak is often found around 162-170 ppm. mdpi.comresearchgate.net

Pyridine Carbons: The five carbons of the pyridine ring will have characteristic shifts. The carbons directly bonded to the nitrogen (C-2 and C-6) and the carbon bearing the carbohydrazide (B1668358) group (C-4) will be the most downfield of the ring carbons. The carbon attached to the methyl group (C-2) would be significantly downfield. For comparison, in 4-methylpyridine, the ring carbons appear at approximately 149 ppm (C-2, C-6), 125 ppm (C-3, C-5), and 147 ppm (C-4). chemicalbook.com

Methyl Carbon (-CH₃): The methyl carbon signal would appear at the highest field, typically in the range of 20-25 ppm. mdpi.com

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C=O | 160 - 170 |

| C-2 | ~155 - 160 |

| C-6 | ~148 - 152 |

| C-4 | ~145 - 150 |

| C-3, C-5 | ~120 - 125 |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

To unambiguously assign all proton and carbon signals, 2D NMR experiments are essential.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal proton-proton coupling relationships. It would confirm the coupling between the H-5 and H-6 protons on the pyridine ring.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): An HMQC or HSQC spectrum correlates directly bonded proton and carbon atoms. This would definitively link the proton signals for H-3, H-5, H-6, and the methyl group to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons over two or three bonds. This is crucial for identifying quaternary carbons (like C-2, C-4, and C=O) and piecing the molecular structure together. For instance, correlations would be expected from the methyl protons to C-2 and C-3, and from the H-3/H-5 protons to the carbonyl carbon (C=O).

Infrared (IR) Spectroscopy for Functional Group Characterization

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound would be characterized by several key absorption bands.

N-H Stretching: The hydrazide group's N-H bonds would produce strong to medium absorption bands in the 3200-3400 cm⁻¹ region. Typically, primary amines (-NH₂) show two bands (asymmetric and symmetric stretching), while secondary amides (-CONH-) show one. For related hydrazides, bands in the 3187 to 3414 cm⁻¹ range are observed for the NH and NH₂ groups. mdpi.com

C-H Stretching: Aromatic C-H stretching from the pyridine ring would appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group would be seen just below 3000 cm⁻¹.

C=O Stretching (Amide I band): A very strong and sharp absorption band corresponding to the carbonyl group stretch is expected between 1630 and 1680 cm⁻¹. In various nicotinic acid hydrazide derivatives, this band appears in the 1635–1664 cm⁻¹ region. mdpi.com

N-H Bending (Amide II band): The N-H bending vibration, coupled with C-N stretching, typically gives a strong band around 1550-1640 cm⁻¹.

C=C and C=N Stretching: The stretching vibrations of the pyridine ring would result in several bands in the 1400-1600 cm⁻¹ region.

Table 3: Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Hydrazide (-NH, -NH₂) | N-H Stretch | 3200 - 3400 | Medium-Strong |

| Pyridine Ring | C-H Stretch | 3000 - 3100 | Medium |

| Methyl Group | C-H Stretch | 2850 - 3000 | Medium |

| Carbonyl (Amide I) | C=O Stretch | 1635 - 1680 | Strong |

| Amide (Amide II) | N-H Bend | 1550 - 1640 | Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and structural fragments of a compound. The molecular formula for this compound is C₇H₉N₃O, giving it a molecular weight of 151.17 g/mol . stenutz.eu

Molecular Ion Peak (M⁺): The electron ionization (EI) mass spectrum should show a molecular ion peak at m/z = 151. Due to the presence of an odd number of nitrogen atoms (three), this peak will conform to the nitrogen rule and have an odd integer mass.

Key Fragmentation Patterns: The fragmentation of the molecular ion would likely proceed through several pathways characteristic of hydrazides and pyridines.

Loss of the amino group (-NH₂) would result in a fragment at m/z = 135.

Loss of the entire hydrazide moiety (-NHNH₂) would give a fragment at m/z = 120.

Cleavage of the C-C bond between the pyridine ring and the carbonyl group would yield a 2-methyl-4-pyridinyl cation at m/z = 92 and a carbohydrazide radical cation.

The 2-methyl-4-pyridinyl fragment (m/z = 92) could further fragment by losing HCN to give a peak at m/z = 65.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Possible Fragment Identity |

|---|---|

| 151 | [M]⁺ |

| 135 | [M - NH₂]⁺ |

| 120 | [M - NHNH₂]⁺ |

| 92 | [2-methyl-4-pyridinyl]⁺ |

| 78 | [Pyridine]⁺ (from rearrangement) |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides the definitive solid-state structure of a crystalline compound, including precise bond lengths, bond angles, and intermolecular interactions. To date, a crystal structure for this compound has not been reported in publicly accessible databases like the Cambridge Structural Database (CSD).

If a crystal structure were determined, it would be expected to reveal significant intermolecular hydrogen bonding. The hydrazide group, with its N-H donor and C=O acceptor sites, would likely form extensive networks. For example, in the crystal structure of a related compound, 5-methylpyrazine-2-carbohydrazide, intermolecular N—H···O hydrogen bonds link molecules into chains. researchgate.net Similar interactions would be anticipated for this compound, potentially involving the pyridine nitrogen as a hydrogen bond acceptor as well. These interactions govern the packing of the molecules in the crystal lattice.

Chromatographic Methods for Purity Assessment and Isolation

The purity and isolation of this compound are critical for its characterization and use in further applications. Chromatographic techniques are the primary methods employed for these purposes, offering high-resolution separation of the target compound from starting materials, by-products, and other impurities. The principal chromatographic methods utilized include High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC), and Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS).

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is a powerful and widely used technique for the purity assessment of this compound. This method separates compounds based on their hydrophobicity. In a typical RP-HPLC setup, a non-polar stationary phase, such as a C18 column, is used with a polar mobile phase.

The presence of the methyl group on the pyridine ring of this compound makes it slightly more hydrophobic than its parent compound, isonicotinic acid hydrazide (isoniazid). This increased hydrophobicity generally leads to a longer retention time on a C18 column under identical mobile phase conditions.

The mobile phase for the analysis of this compound often consists of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol. The buffer, typically an ammonium (B1175870) formate (B1220265) or phosphate (B84403) buffer, helps to control the pH and ensure the consistent ionization state of the analyte, leading to reproducible retention times and sharp peak shapes. A gradient elution, where the proportion of the organic modifier is increased over time, is often employed to ensure the efficient elution of all components in a sample mixture.

For the isolation of this compound on a larger scale, preparative HPLC can be employed. This technique uses larger columns and higher flow rates to separate and collect pure fractions of the compound.

Below is a representative table of HPLC conditions that could be adapted for the analysis of this compound, based on methods for similar compounds.

| Parameter | Condition |

| Column | C18, 5 µm, 250 x 4.6 mm |

| Mobile Phase A | 0.1 M Ammonium Formate Buffer (pH 4.1) |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-20 min: 10-90% B; 20-25 min: 90% B; 25-30 min: 10% B |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 265 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Expected Retention Time | ~ 8-12 minutes |

Note: This is a representative method; actual retention times will vary based on the specific system and conditions.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method commonly used to monitor the progress of the synthesis of this compound and to get a preliminary assessment of its purity.

In TLC, a small amount of the sample is spotted onto a plate coated with a thin layer of an adsorbent material, typically silica (B1680970) gel. The plate is then placed in a developing chamber containing a suitable solvent system (mobile phase). The mobile phase moves up the plate by capillary action, and the components of the sample separate based on their differential partitioning between the stationary phase and the mobile phase.

For this compound, a polar stationary phase like silica gel is typically used. The mobile phase is usually a mixture of a relatively non-polar solvent and a more polar solvent. The polarity of the mobile phase can be adjusted to achieve optimal separation. Due to its polarity, this compound will have a moderate retention factor (Rf) value.

After development, the spots can be visualized under UV light (as the pyridine ring is UV-active) or by staining with a suitable reagent, such as iodine vapor. The Rf value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic of the compound in a given TLC system and can be used for identification purposes.

A representative TLC system for this compound is detailed in the table below.

| Parameter | Condition |

| Stationary Phase | Silica Gel 60 F254 |

| Mobile Phase | Ethyl Acetate : Methanol (7:3, v/v) |

| Visualization | UV light (254 nm) or Iodine Vapor |

| Expected Rf Value | ~ 0.4 - 0.6 |

Note: The Rf value can be influenced by various factors including the exact solvent composition, temperature, and saturation of the TLC chamber.

Gas Chromatography (GC)

Gas Chromatography (GC) is another powerful technique for the analysis of volatile and thermally stable compounds. However, direct analysis of hydrazides like this compound by GC can be challenging due to their low volatility and potential for thermal degradation in the hot injector and column.

To overcome these limitations, a derivatization step is often necessary before GC analysis. cdc.gov Derivatization converts the non-volatile hydrazide into a more volatile and thermally stable derivative. A common approach is to react the hydrazide with an aldehyde or ketone to form the corresponding hydrazone. For instance, reacting this compound with a reagent like pentafluorobenzaldehyde (B1199891) would yield a volatile derivative suitable for GC analysis.

Once derivatized, the sample can be injected into the GC, where it is vaporized and carried by an inert gas (mobile phase) through a capillary column (stationary phase). The separation is based on the boiling points and interactions of the derivatives with the stationary phase. The eluted compounds are then detected, often by a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). GC-MS provides both retention time data and mass spectral data, which allows for highly confident identification of the compound.

The following table outlines a potential GC-MS method for the analysis of derivatized this compound.

| Parameter | Condition |

| Derivatizing Agent | Pentafluorobenzaldehyde |

| Column | DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness |

| Carrier Gas | Helium |

| Injector Temperature | 250 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| Detector | Mass Spectrometer (MS) |

| Ionization Mode | Electron Ionization (EI) |

| Scan Range | 50-500 m/z |

Note: The conditions, especially the oven temperature program, would need to be optimized for the specific derivative being analyzed.

Advanced Computational and Theoretical Studies

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT)) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the electronic structure, stability, and reactivity of hydrazide derivatives. These studies typically involve optimizing the molecular geometry to find the most stable conformation and then calculating various electronic properties.

Research on nicotinic hydrazide-based Schiff bases using DFT with the B3LYP/6-311+G(d,p) basis set has been performed to analyze the molecule's electronic characteristics. nih.gov Key parameters derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) help in predicting chemical reactivity. nih.govepstem.net The HOMO energy corresponds to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The energy gap between HOMO and LUMO is a critical parameter for determining molecular stability; a larger gap implies higher stability and lower reactivity. nih.govepstem.net

Other calculated quantum chemical descriptors include ionization potential, electron affinity, electronegativity, chemical potential, global hardness, global softness, and the electrophilicity index. nih.govepstem.net These parameters provide a comprehensive profile of the molecule's reactivity. For instance, chemical hardness indicates resistance to deformation of the electron cloud, with harder molecules being less reactive. epstem.net Molecular Electrostatic Potential (MEP) maps are also generated to visualize the charge distribution and identify sites susceptible to electrophilic and nucleophilic attack. nih.gov

Table 1: Quantum Chemical Reactivity Descriptors for a Nicotinic Hydrazide-based Schiff Base

| Parameter | Value (eV) | Description |

|---|---|---|

| EHOMO | -6.4052 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -2.4978 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 3.9071 | Indicates molecular stability and reactivity |

| Ionization Potential (I) | 6.4052 | The energy required to remove an electron |

| Electron Affinity (A) | 2.4978 | The energy released when an electron is added |

| Electronegativity (χ) | 4.451 | The power of an atom to attract electrons |

| Chemical Potential (μ) | -4.451 | The escaping tendency of electrons from a system |

| Global Hardness (η) | 1.954 | Resistance to change in electron distribution |

| Global Softness (S) | 0.5117 | The inverse of global hardness |

| Electrophilicity Index (ω) | 5.0694 | A measure of electrophilic power |

Data sourced from a study on a nicotinic hydrazide-based Schiff base. nih.gov

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method is crucial for understanding the structural basis of potential biological activity and for structure-based drug design.

In studies involving hydrazone derivatives, molecular docking simulations are performed to identify key binding interactions within the active site of a target protein. nih.govnih.gov For example, acylhydrazone derivatives have been docked into the non-nucleoside inhibitor binding pocket (NNIBP) of HIV-1 reverse transcriptase. nih.gov These simulations can reveal critical hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that stabilize the ligand-protein complex. nih.govinnovareacademics.in The docking process helps in elucidating the mechanism of action and can explain the differential activity of various derivatives. nih.gov The results are often evaluated using a scoring function, which estimates the binding affinity, with lower scores typically indicating a more favorable binding pose. nih.gov

Pharmacophore Modeling for Activity Prediction

Pharmacophore modeling is a powerful tool in drug discovery used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. A pharmacophore model can be generated based on the structure of a known ligand-protein complex (structure-based) or a set of active molecules (ligand-based). nih.gov

These models typically consist of features like hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (HY), and aromatic rings (AR). researchgate.netnih.gov Once a pharmacophore model is developed and validated, it can be used as a 3D query to screen large compound databases to identify novel molecules that match the pharmacophore and are therefore likely to be active. nih.govresearchgate.net For instance, a pharmacophore model for eosinophil peroxidase inhibitors was successfully used to screen millions of compounds, leading to the discovery of potent 2-(phenylamino)aceto-hydrazide inhibitors. nih.gov The identified features can also guide the optimization of lead compounds to enhance their activity.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.net This is achieved by correlating physicochemical properties or theoretical molecular descriptors with activity.

For derivatives of isonicotinic acid hydrazide, QSAR models have been developed to understand the structural requirements for their antimicrobial or other biological activities. researchgate.netnih.gov These models use various molecular descriptors, which can be constitutional, topological, geometrical, or electronic. The goal is to create a predictive model that can estimate the activity of new, unsynthesized compounds. innovareacademics.in A statistically significant QSAR model, characterized by high correlation coefficients (r²) and cross-validation scores (Q²), can be a valuable tool for designing more potent analogs. nih.gov Studies on 2-substituted isonicotinic acid hydrazides have shown that the statistical quality of QSAR models can be significantly improved by using advanced descriptor selection algorithms. researchgate.net

Conformational Analysis and Isomeric Studies

Hydrazones, including derivatives of 2-methylisonicotinic acid hydrazide, can exist in various tautomeric and isomeric forms. Conformational analysis and isomeric studies, often performed using quantum chemical methods, are essential to determine the most stable structures under different conditions (e.g., in a vacuum or in a solvent). researchgate.net

These studies calculate the total energy of different possible forms, such as diazine and hydrazone tautomers. researchgate.net The results typically show that one form is significantly more stable than others. For example, in a study of 2-imidazolinylhydrazones, DFT calculations revealed that the diazine tautomers were the most stable in all cases investigated. researchgate.net Understanding the preferred conformation and tautomeric state is crucial, as it dictates the molecule's shape, electronic properties, and how it interacts with biological targets.

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Predictions for Research Compound Prioritization

Predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of compounds is a critical step in the early stages of research to filter out candidates with poor pharmacokinetic profiles. researchgate.net Various computational models are available to predict these properties.

For hydrazide derivatives, in silico tools have been used to predict parameters like human intestinal absorption (HIA), permeability through Caco-2 cells (a model for the intestinal barrier), and plasma protein binding. researchgate.netmdpi.com For example, predictions for N'-(4-Chlorobenzoyl) isonicotinohydrazide and its Fe(III) complex indicated good absorption, with HIA values over 90%. researchgate.net Other important predictions include whether a compound is likely to be a substrate or inhibitor of P-glycoprotein (which affects distribution to the brain) and its potential to inhibit cytochrome P450 enzymes (which is crucial for metabolism). nih.gov These predictions, often summarized in a "bioavailability radar," help prioritize compounds that are more likely to have favorable drug-like properties. nih.govmdpi.com

Table 2: Predicted ADME Properties for Isoniazid (B1672263) and a Derivative

| Compound | HIA (%) | Caco-2 Permeability (nm/sec) | Drug-Likeness Score |

|---|---|---|---|

| Isoniazid | 87.106 | Moderate (4-70 range) | - |

| N'-(4-Chlorobenzoyl) isonicotinohydrazide | 93.058 | Moderate (4-70 range) | - |

| Isatin (B1672199) hydrazide derivative 8b | - | - | 0.62 |

| Isatin hydrazide derivative 8c | - | - | 0.41 |

Data compiled from studies on isonicotinohydrazide and nicotinic acid hydrazide derivatives. researchgate.netmdpi.com

Molecular Dynamics Simulations for Binding Dynamics

MD simulations have been used to study the binding of ligands to nicotinamidase/pyrazinamidase, enzymes relevant to the action of some hydrazide drugs. nih.gov These simulations can reveal the pathway of a ligand entering or leaving the active site and identify key residues that dominate the interaction. nih.gov By analyzing the trajectory of the simulation, researchers can calculate binding free energies, which provide a more accurate estimate of binding affinity than docking scores alone. MD simulations are also crucial for understanding how the binding of a ligand can induce conformational changes in the target protein, a phenomenon known as "induced fit". dovepress.comnih.gov

Molecular Mechanisms of Biological Activity Preclinical Research Focus

Enzymatic Inhibition and Biological Target Interactions

The biological activity of 2-Methylisonicotinic acid hydrazide, a derivative of the well-known antitubercular drug isoniazid (B1672263) (INH), is defined by its interaction with specific biological targets. Its mechanisms of action are primarily understood through the lens of enzymatic inhibition, drawing parallels from its parent compound while also presenting unique characteristics.

Inhibition of Mycolic Acid Biosynthesis Enzymes (e.g., Enoyl-ACP Reductase (InhA))

The primary and most well-documented molecular target for the parent compound, isoniazid, is the NADH-dependent enoyl-acyl carrier protein reductase, known as InhA. nih.gov This enzyme is a critical component of the type II fatty acid synthase (FAS-II) system in Mycobacterium tuberculosis, responsible for the biosynthesis of mycolic acids, which are essential, long-chain fatty acids that form the core of the mycobacterial cell wall. nih.gov Inhibition of InhA disrupts this pathway, compromising the structural integrity of the cell wall and leading to bacterial cell death. nih.gov

Isoniazid itself is a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme, KatG. nih.govmdpi.com This activation step is crucial for its inhibitory function. While direct studies on this compound are limited, research into related nicotinic acid hydrazide derivatives suggests that modifications to the core structure can significantly influence antimycobacterial activity. For instance, the introduction of lipophilic groups can enhance activity, indicating that the 2-methyl substituent likely modulates the compound's interaction with its target or its activation by KatG. mdpi.com The fundamental mechanism is expected to parallel that of isoniazid, where the activated form of the drug covalently binds to the NAD(H) cofactor, and this adduct then acts as a potent, slow-onset inhibitor of InhA. nih.govnih.gov

Interactions with Penicillin-Binding Proteins (PBP3)

Penicillin-Binding Proteins (PBPs) are enzymes involved in the final stages of peptidoglycan synthesis, a key component of the bacterial cell wall. PBP3, specifically, is involved in cell division. uum.edu.my While various compounds, such as (2,3)-methylenepenams and arylalkylidene rhodanines, have been studied for their ability to bind to PBP3, there is currently a lack of specific preclinical research data detailing the direct interaction between this compound and Penicillin-Binding Protein 3. nih.govnih.gov

Modulation of Sterol 14-alpha Demethylase (CYP51)

Sterol 14α-demethylase, a member of the cytochrome P450 enzyme family (CYP51), is a vital enzyme in the biosynthesis of sterols in eukaryotes. mdpi.comwu.ac.th It is the primary target for azole antifungal drugs. The enzyme catalyzes the removal of the 14α-methyl group from sterol precursors, a critical step in producing essential sterols like ergosterol (B1671047) in fungi and cholesterol in mammals. mdpi.comresearchgate.net Although CYP51 is a significant drug target for various pathogens and in cancer therapy, current scientific literature does not provide evidence of direct modulation or inhibition of Sterol 14-alpha Demethylase by this compound. mdpi.com

General Enzyme Kinetics and Ligand Binding Studies

Detailed enzyme kinetic and ligand binding studies specifically for this compound are not extensively available in published literature. However, the study of related hydrazide derivatives and other InhA inhibitors provides a framework for understanding its potential kinetic profile. For example, inhibitors of InhA are often characterized by their half-maximal inhibitory concentration (IC₅₀) and dissociation constants (Kᵢ). Slow, tight-binding inhibitors have been developed for InhA, exhibiting target residence times significantly longer than rapid reversible inhibitors, a characteristic often associated with improved in vivo activity. nih.gov

Table 1: Enzyme Inhibition Data for Selected Hydrazide Derivatives and Related Compounds

| Compound | Target Enzyme | Inhibitory Concentration (IC₅₀) | Reference |

|---|---|---|---|

| Isatin (B1672199) Hydrazide Derivative (Br-substituted) | M. tuberculosis | 6.25 µg/mL (MIC) | mdpi.com |

| Quinoline Hydrazide Derivative (Compound 4) | A549 Cancer Cells | 15.3–15.8 µM | nih.gov |

| Thiazole Phthalimide Derivative (5b) | MCF-7 Cancer Cells | 0.2 µM | nih.gov |

| Potent Arylamide Inhibitor | InhA | 90 nM | nih.gov |

Note: The data in this table is for related hydrazide structures and not for this compound itself, illustrating the range of activities found in this chemical class.

Bioactivation Pathways and Formation of Reactive Intermediates

Like its parent compound isoniazid, this compound is a prodrug that requires metabolic activation to exert its biological effects. The primary bioactivation pathway for isoniazid involves the enzyme catalase-peroxidase (KatG) from M. tuberculosis. nih.govuum.edu.my This process is understood to generate several reactive intermediates.

The activation by KatG is believed to oxidize the hydrazide moiety of isoniazid, leading to the formation of an isonicotinic acyl radical. nih.gov This radical is a key intermediate in the pathway that ultimately leads to the formation of the isonicotinoyl-NADH adduct, the true inhibitor of InhA. nih.gov During this activation process, other reactive species, including nitric oxide (NȮ), can also be generated from the hydrazide nitrogens. nih.gov

Furthermore, the metabolism of isoniazid in humans, which can inform the potential pathways for its derivatives, proceeds through acetylation and hydrolysis. nih.gov The hydrolysis of the hydrazide can yield hydrazine (B178648) (Hz), which itself can be oxidized by host enzymes like cytochrome P450s (specifically CYP2E1) to form reactive, potentially toxic intermediates. nih.govnih.gov It is plausible that this compound follows a similar bioactivation route, where the 2-methyl group could influence the kinetics of KatG activation or the stability of the resulting reactive intermediates. The formation of these electrophilic intermediates is a critical step in the molecule's mechanism of action and is also implicated in its potential for off-target effects. researchgate.net

Cellular Pathway Modulation (e.g., Apoptosis Induction in Cancer Cell Lines)

Beyond antimicrobial activity, various hydrazide and hydrazone derivatives have been investigated for their potential as anticancer agents, often acting through the modulation of key cellular pathways such as apoptosis. nih.govnih.gov Apoptosis, or programmed cell death, is a crucial mechanism for eliminating cancerous cells, and its induction is a hallmark of many effective chemotherapeutic agents. nih.gov

Studies on different classes of hydrazide derivatives have demonstrated significant cytotoxic and pro-apoptotic activity against a range of cancer cell lines. For example, certain quinoline-hydrazide derivatives have been shown to reduce the viability of neuroblastoma and breast cancer cells (MCF-7, MDA-MB-231) with micromolar potency. mdpi.comnih.gov The mechanisms often involve cell cycle arrest and the upregulation of proteins that regulate the cell cycle. nih.gov Other studies have shown that hydrazone derivatives can induce apoptosis through the mitochondrial (intrinsic) pathway, characterized by the increased expression of pro-apoptotic proteins like Bax and the decreased expression of anti-apoptotic proteins like Bcl-2. nih.govmdpi.com

Table 2: Apoptotic Activity of Selected Hydrazide Derivatives in Cancer Cell Lines

| Compound Class | Cancer Cell Line(s) | Observed Effect | Reference |

|---|---|---|---|

| Quinoline Hydrazide-Hydrazones | SH-SY5Y, Kelly (Neuroblastoma) | Reduced cell viability, G1 cell cycle arrest | nih.gov |

| Nitroquinoline Fused Arylhydrazones | A549 (Lung Cancer) | Induction of apoptosis, nucleus condensation | nih.gov |

| Coumarin Hydrazide-Hydrazones | Hepatocellular Carcinoma | Cytotoxicity and apoptosis induction | wu.ac.th |

| Thiazole Phthalimide Derivatives | MCF-7, MDA-MB-468 | Induction of apoptosis via intrinsic pathway | nih.gov |

While these findings highlight the potential of the broader hydrazide chemical class to modulate cellular pathways leading to cancer cell death, specific studies focusing solely on the apoptosis-inducing capabilities of this compound are not prominently featured in the current body of preclinical research.

Mechanisms of Reactive Oxygen Species Generation in Biological Systems

The biological activity of this compound is intrinsically linked to its activation within the target organism, a process that culminates in the generation of reactive oxygen species (ROS). This compound is a pro-drug, meaning it is administered in an inactive form and requires enzymatic conversion to exert its cytotoxic effects. In the context of mycobacteria, this activation is primarily mediated by the catalase-peroxidase enzyme, KatG. nih.govnih.gov

The activation cascade begins with the interaction of this compound with KatG. It is proposed that this enzymatic reaction generates a number of highly reactive intermediates. nih.gov While the precise nature of all these species is still under investigation, the process is understood to involve the oxidation of the hydrazide moiety. This oxidation leads to the formation of reactive species that can include free radicals.

Once generated, these reactive species can participate in a variety of damaging cellular reactions. A primary consequence of their formation is the induction of oxidative stress. ROS can directly damage essential biomolecules, including lipids, proteins, and nucleic acids, through oxidative processes. nih.gov For instance, hydrogen peroxide (H₂O₂), a key ROS, can react with sulfur-containing amino acid residues like cysteine and methionine in proteins, albeit at a relatively low rate. nih.gov However, the reactivity of H₂O₂ can be significantly enhanced through metal-catalyzed reactions, such as the Fenton and Haber-Weiss reactions, which lead to the production of the highly reactive hydroxyl radical (HO•). nih.gov

The accumulation of these ROS overwhelms the bacterium's natural antioxidant defense mechanisms, leading to a state of severe oxidative stress and, ultimately, cell death. The generation of ROS is therefore a critical event in the mechanism of action of this compound.

Investigation of Resistance Mechanisms at a Molecular Level

The emergence of resistance to this compound and its parent compound, isoniazid, poses a significant challenge. At the molecular level, the predominant mechanism of resistance involves genetic mutations that prevent the effective activation of the pro-drug. nih.govnih.gov

The most frequently observed mutations conferring resistance are found in the katG gene, which encodes the very enzyme responsible for activating the compound. nih.govnih.gov A wide variety of mutations in katG have been identified in resistant clinical isolates. The most common of these is a missense mutation at codon 315, leading to a substitution of serine with threonine (Ser315Thr). nih.gov This specific alteration results in a KatG enzyme that, while retaining a significant portion of its catalase-peroxidase activity, is no longer capable of efficiently activating the hydrazide drug. nih.gov This allows the bacterium to detoxify host-generated antibacterial radicals while remaining unaffected by the drug.

Other mutations in katG have also been identified that lead to a significant or complete loss of the enzyme's ability to convert the drug into its active, inhibitory form. For example, studies on recombinant KatG variants have shown that mutations such as S315N and L619P can completely abolish the ability to activate the drug. nih.gov Other mutations, like A139P and D735A, have been shown to drastically reduce the activation capacity of the enzyme. nih.gov

| Gene | Mutation | Effect on Drug Activation/Activity |

|---|---|---|

| katG | Ser315Thr | Reduces the ability to activate the drug while retaining partial catalase-peroxidase function. nih.gov |

| katG | S315N | Completely loses the ability to convert the drug into its active inhibitor. nih.gov |

| katG | L619P | Completely loses the ability to convert the drug into its active inhibitor. nih.gov |

| katG | A139P | Significantly decreases the ability to activate the drug. nih.gov |

| katG | D735A | Significantly decreases the ability to activate the drug. nih.gov |

| inhA promoter | Various mutations | Leads to overexpression of the InhA enzyme, the target of the activated drug. nih.gov |

| ahpC promoter | Various mutations | May compensate for the loss of catalase-peroxidase activity in katG mutants. nih.gov |

Beyond katG, mutations in other genes can also contribute to resistance, although they are generally less common. Mutations in the promoter region of the inhA gene, which encodes the primary target of the activated drug (enoyl-acyl carrier protein reductase), can lead to its overexpression. nih.gov This overabundance of the target enzyme means that the amount of activated drug is insufficient to achieve complete inhibition.

Additionally, mutations in the promoter region of the ahpC gene, which encodes an alkyl hydroperoxidase reductase, have been found in some resistant isolates. nih.gov It is hypothesized that the resulting overexpression of AhpC may help the bacteria to compensate for the loss of KatG's protective peroxidase activity, thereby allowing for the survival of katG mutants. nih.gov

| Gene | Function | Role in Resistance |

|---|---|---|

| katG | Encodes catalase-peroxidase, which activates the pro-drug. nih.govnih.gov | Mutations prevent drug activation. nih.govnih.gov |

| inhA | Encodes the primary target of the activated drug, enoyl-acyl carrier protein reductase. nih.gov | Promoter mutations lead to target overexpression. nih.gov |

| ahpC | Encodes alkyl hydroperoxidase reductase, involved in peroxide detoxification. nih.gov | Promoter mutations may compensate for reduced KatG function. nih.gov |

Preclinical Biological Evaluation in Vitro and Animal Models

Antimycobacterial Activity in In Vitro Culture Systems

Derivatives of isonicotinic acid hydrazide have been a cornerstone of tuberculosis treatment, and research continues to explore new analogs for improved efficacy. In this context, various derivatives of 2-methylnicotinohydrazide (B600169) have been synthesized and evaluated for their in vitro antimycobacterial activity against Mycobacterium tuberculosis. One study synthesized three series of 6-aryl-2-methylnicotinohydrazides and found that isatin (B1672199) hydrazide derivatives were significantly more active than the parent hydrazide. Specifically, compounds designated 8b and 8c showed the highest activity with Minimum Inhibitory Concentration (MIC) values of 12.5 and 6.25 µg/mL, respectively mdpi.com. The structure-activity relationship (SAR) study suggested that the lipophilicity of these derivatives is a key factor influencing their antimycobacterial potency mdpi.com.

Another study on N(2)-acyl isonicotinic acid hydrazides indicated that the compound isonicotinic acid N'-tetradecanoyl-hydrazide was more active against Mycobacterium tuberculosis than the reference drug, isoniazid (B1672263) nih.gov. Isoniazid, a primary anti-tuberculosis drug, acts by inhibiting the synthesis of mycolic acid, a crucial component of the mycobacterial cell wall, after being activated by the mycobacterial catalase-peroxidase enzyme (KatG) mdpi.com. The modification of the hydrazide portion of the molecule is seen as a promising strategy to develop derivatives with enhanced pharmacological profiles nih.gov.

| Compound Series | Specific Compound | Organism | MIC (µg/mL) |

|---|---|---|---|

| N′-(un/substituted 2-oxoindolin-3-ylidene)-6-(4-fluorophenyl)-2-methylnicotinohydrazides | 8b | M. tuberculosis | 12.5 mdpi.com |

| N′-(un/substituted 2-oxoindolin-3-ylidene)-6-(4-fluorophenyl)-2-methylnicotinohydrazides | 8c | M. tuberculosis | 6.25 mdpi.com |

| N′-arylidene-6-(4-bromophenyl)-2-methylnicotino hydrazides | 7d | M. tuberculosis | 100 mdpi.com |

| N′-arylidene-6-(4-bromophenyl)-2-methylnicotino hydrazides | 7f | M. tuberculosis | 100 mdpi.com |

Antibacterial Activity Spectrum Against Pathogenic Bacteria (e.g., Gram-Positive and Gram-Negative Strains)

Hydrazide-hydrazone derivatives are recognized for their wide spectrum of bioactivity, including significant antibacterial properties researchgate.net. Studies on isonicotinic acid hydrazide derivatives have demonstrated their activity against both Gram-positive and Gram-negative bacteria. For instance, certain N(2)-acyl isonicotinic acid hydrazides showed notable activity against Staphylococcus aureus, Bacillus subtilis (Gram-positive), and Escherichia coli (Gram-negative) nih.gov.

In one study, newly synthesized hydrazone derivatives of isonicotinic hydrazide were screened against S. aureus, B. subtilis, and E. coli. The results, determined by the disc diffusion method, showed varied zones of inhibition. One compound, NH3, demonstrated a significant inhibitory effect against E. coli with a 33 mm zone of inhibition, while compounds NH1 and NH5 showed optimum inhibition against S. aureus with zones of 24 mm and 22 mm, respectively mdpi.com. The Minimum Inhibitory Concentration (MIC) was also determined, with compound NH3 showing the highest inhibitory effect against all tested strains at a concentration of 200 µg/mL mdpi.com. Metal complexes of isonicotinic acid hydrazide have also been shown to possess better antibacterial activities than the parent ligand against bacteria such as Streptococcus pyogenes, S. aureus, E. coli, and Shigella species unn.edu.ng.

Antifungal Activity Against Diverse Fungal Strains

The antifungal potential of hydrazide derivatives has been investigated against various fungal pathogens. A study on N(2)-acyl isonicotinic acid hydrazides reported activity against Candida albicans and Aspergillus niger nih.gov. Another investigation into hydrazones synthesized from nicotinic acid hydrazide tested their efficacy against A. niger, Aspergillus flavus, and C. albicans. The results indicated promising antifungal action, with a Minimum Inhibitory Concentration (MIC) of 0.063 mg/mL and a Minimum Fungicidal Concentration (MFC) of 0.125 mg/mL for the tested compounds researchgate.net.

Research into hydrazine-based compounds has identified several derivatives with excellent activity against C. albicans. These compounds not only inhibited fungal viability but also demonstrated efficacy against biofilms and clinical antifungal-resistant strains nih.gov. Specifically, hybrid molecules that combine pyrrolidinone rings with a hydrazine (B178648) moiety have shown notable antifungal effects nih.gov.

| Compound Series | Fungal Strain | MIC (mg/mL) | MFC (mg/mL) |

|---|---|---|---|

| Nicotinic Acid Hydrazones | A. niger | 0.063 researchgate.net | 0.125 researchgate.net |

| Nicotinic Acid Hydrazones | A. flavus | 0.063 researchgate.net | 0.125 researchgate.net |

| Nicotinic Acid Hydrazones | C. albicans | 0.063 researchgate.net | 0.125 researchgate.net |

Anticancer and Antiproliferative Activity in Cancer Cell Lines

The hydrazide-hydrazone moiety is a feature of many compounds with a wide array of pharmacological activities, including anticancer and antiproliferative effects researchgate.netnih.gov. Research has shown that some hydrazone derivatives can induce apoptosis and cause cell cycle arrest in cancer cells nih.govnih.gov.

Interestingly, some of the most potent antimycobacterial 2-methylnicotinohydrazide derivatives were found to be devoid of significant cytotoxicity against a panel of human cancer cell lines, including HT-29 (colon), PC-3 (prostate), A549 (lung), HepG2 (liver), and MCF-7 (breast) mdpi.com. In contrast, other studies focusing on different hydrazide derivatives have reported notable anticancer activity. For example, quinoline-based hydrazide-hydrazone compounds were evaluated against neuroblastoma (SH-SY5Y, Kelly) and breast adenocarcinoma (MDA-MB-231, MCF-7) cell lines nih.gov. The results showed that these compounds had a greater cytotoxic effect on the neuroblastoma cells compared to the breast cancer cell lines, with some analogues significantly reducing cell viability with micromolar potency nih.gov. One particular quinoline hydrazide was also found to induce G1 cell cycle arrest nih.gov.

| Compound Type | Cancer Cell Line | Observed Effect |

|---|---|---|

| Isatin Hydrazides (8b, 8c) | HT-29, PC-3, A549, HepG2, MCF-7 | Devoid of apparent cytotoxicity mdpi.com |

| Quinoline Hydrazides (19, 22) | SH-SY5Y, Kelly (Neuroblastoma) | Significant reduction in cell viability nih.gov |

| Quinoline Hydrazide (22) | Neuroblastoma cells | Induced G1 cell cycle arrest nih.gov |

| Quinoline Hydrazides | MCF-7, MDA-MB-231 (Breast Cancer) | Less cytotoxic effect compared to neuroblastoma cells nih.gov |

Investigation of Anti-inflammatory Mechanisms in Cellular Models

Hydrazone derivatives are being actively investigated for their anti-inflammatory properties mdpi.com. Research has focused on their potential to act as inhibitors of key enzymes in the inflammatory pathway, such as cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) mdpi.com. A series of 2-phenoxynicotinic acid hydrazides were synthesized and evaluated for their anti-inflammatory activity. The most potent compounds were then tested in in vitro COX-1 and COX-2 inhibition assays. The results showed moderate to good inhibition of COX-1 and weak inhibition of COX-2 nih.gov. This suggests a potential mechanism of action similar to that of some nonsteroidal anti-inflammatory drugs (NSAIDs) mdpi.comnih.gov. The hydrazone moiety itself is considered a potential pharmacophore for COX inhibition mdpi.com.

Antimalarial Activity in Parasite Culture and Animal Models

Isonicotinic acid hydrazide (INH), a well-known anti-tuberculosis drug, has also been studied for its effects on the malaria parasite. Research has demonstrated a transmission-blocking effect of INH against Plasmodium gallinaceum in Aedes aegypti mosquitoes and Plasmodium berghei in Anopheles stephensi mosquitoes nih.gov. While treatment of infected animals with INH did not affect parasite development in the blood, it significantly inhibited exflagellation, ookinete formation, and oocyst development within the mosquito vector nih.gov. This inhibition of oocyst development was found to be dose-dependent nih.gov.

Derivatives such as N-acylhydrazones have also been evaluated for their antiplasmodial activity. In vitro tests against a chloroquine-resistant strain of Plasmodium falciparum (W2) showed that several N-acylhydrazone compounds were active, with one compound (AH5) being the most potent with an IC50 value of 0.07 μM nih.gov. These compounds also exhibited low cytotoxicity against human cell lines, indicating their potential as candidates for further preclinical development against malaria nih.gov.

| Compound | Parasite/Model | Activity | Metric (Value) |

|---|---|---|---|

| Isonicotinic acid hydrazide (INH) | P. gallinaceum/Aedes aegypti | Oocyst development inhibition | ED50 (72 mg/kg) nih.gov |

| Isonicotinic acid hydrazide (INH) | P. berghei/Anopheles stephensi | Oocyst development inhibition | ED50 (109 mg/kg) nih.gov |

| N-acylhydrazone (AH5) | P. falciparum (W2 strain) | In vitro antiplasmodial activity | IC50 (0.07 µM) nih.gov |

Neuropharmacological Research on Ion Channel Modulation (e.g., KV7 Channel Openers in Neuronal Models)

A comprehensive review of existing scientific literature reveals a significant gap in the understanding of the neuropharmacological properties of 2-Methylisonicotinic acid hydrazide, specifically concerning its interaction with neuronal ion channels. Despite targeted searches for preclinical studies, including in vitro and animal models, no data has been found to suggest that this compound acts as a modulator of ion channels, such as the KV7 potassium channels.

Research into the biological activities of this compound has historically focused on other therapeutic areas, and its effects on neuronal excitability and ion channel function remain uninvestigated in the public domain. Consequently, there are no detailed research findings or data tables to present regarding its activity as a KV7 channel opener or its broader impact on neuronal ion channel modulation.

The exploration of novel compounds for their potential to modulate neuronal ion channels is a critical area of neuropharmacology. KV7 channels, in particular, are significant targets for the development of treatments for neurological disorders characterized by hyperexcitability, such as epilepsy. However, based on the currently available scientific literature, this compound has not been identified as a compound of interest in this specific field of research. Therefore, its preclinical biological evaluation in the context of ion channel modulation in neuronal models has not been documented.

Data Tables

No data is available for this compound in the context of neuropharmacological research on ion channel modulation.

Coordination Chemistry and Metal Complexation Research

Synthesis and Characterization of Metal Complexes with Isonicotinic Acid Hydrazide and Its Derivatives as Ligands

The synthesis of metal complexes with INH and its derivatives is generally straightforward. Typically, an alcoholic solution of the metal salt (e.g., chlorides or nitrates) is mixed with a solution of the ligand in a suitable solvent, often ethanol (B145695) or methanol. ftstjournal.comekb.eg The reaction mixture is then refluxed for a period, leading to the precipitation of the complex, which can be isolated by filtration. ias.ac.infrontiersin.org In the case of Schiff base derivatives, the ligand is first synthesized by the condensation of INH with an appropriate aldehyde or ketone, such as 2-hydroxyacetophenone (B1195853) or 2-acetyl pyridine (B92270), before being reacted with the metal salt. asianpubs.orgresearchgate.net

Characterization of these complexes involves a suite of physicochemical techniques:

Elemental Analysis: To determine the stoichiometry of the metal-ligand complex.

Molar Conductance Measurements: To ascertain the electrolytic or non-electrolytic nature of the complexes in solution. nih.gov

Magnetic Susceptibility: To determine the magnetic moment of the complex, which provides insight into the geometry and the oxidation state of the central metal ion. ias.ac.in

Spectroscopic Methods (IR, UV-Vis): Infrared (IR) spectroscopy is crucial for identifying the coordination sites of the ligand by observing shifts in the vibrational frequencies of functional groups (e.g., C=O, N-H, C=N) upon complexation. ftstjournal.comias.ac.in Electronic (UV-Vis) spectra provide information about the d-d transitions of the metal ion, which helps in deducing the stereochemistry of the complex. nih.gov

Other Techniques: NMR spectroscopy, mass spectrometry, and thermal analysis (TGA/DTA) are also employed for more detailed structural elucidation. nih.govnih.gov

Table 1: Examples of Synthesized Metal Complexes with Isonicotinic Acid Hydrazide (INH) Derivatives and Their Proposed Geometries

| Metal Ion | Ligand (Schiff Base of INH with...) | Proposed Geometry | Reference(s) |

|---|---|---|---|

| Cu(II), Co(II), Ni(II) | Isonicotinic acid hydrazide | Octahedral | ftstjournal.com |

| Fe(III), Co(II), Cu(II) | 2-hydroxy acetophenonylidene | Octahedral (for Fe, Co), Distorted Octahedral (for Cu) | researchgate.netnih.gov |

| Cu(II), Ni(II), Co(II), Mn(II), Fe(III), UO2(II) | 2-hydroxybenzylidene | Octahedral (except for Cu), Square Planar/Tetrahedral (for Cu), Hepta-coordinate (for UO2) | nih.gov |

This table is based on data for Isonicotinic Acid Hydrazide (INH) and its derivatives, not 2-Methylisonicotinic acid hydrazide.

Ligand Binding Modes and Stereochemistry in Metal Complexes

Isonicotinic acid hydrazide and its derivatives can coordinate to metal ions in several ways. The parent INH molecule typically acts as a neutral bidentate ligand, coordinating through the carbonyl oxygen and the terminal nitrogen of the hydrazide moiety. ftstjournal.com A shift in the C=O stretching frequency to a lower wavenumber and the N-H bands in the IR spectrum upon complexation confirms this binding mode. ias.ac.in